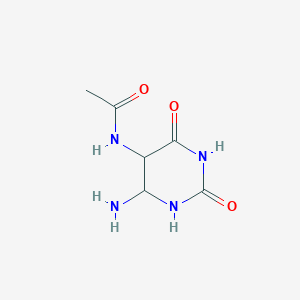

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide

Description

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-diazinane (hexahydropyrimidine) core substituted with an amino group at position 4 and two ketone (oxo) groups at positions 2 and 5. The acetamide moiety is attached to position 5 of the diazinane ring.

Properties

Molecular Formula |

C6H10N4O3 |

|---|---|

Molecular Weight |

186.17 g/mol |

IUPAC Name |

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide |

InChI |

InChI=1S/C6H10N4O3/c1-2(11)8-3-4(7)9-6(13)10-5(3)12/h3-4H,7H2,1H3,(H,8,11)(H2,9,10,12,13) |

InChI Key |

MJOZEDYKJKYABV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(NC(=O)NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Background

The compound N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide belongs to the class of 1,3-diazinane-2,4,6-trione derivatives (barbituric acid analogs). Its structure includes:

- A six-membered diazinane ring (1,3-diazinane) with keto groups at positions 2 and 6 (dioxo).

- An amino group at position 4.

- An acetamide substituent attached to the nitrogen at position 5.

This scaffold is significant in medicinal chemistry due to its biological activities, including enzyme inhibition and potential pharmacological applications.

Preparation Methods of N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide

General Synthetic Strategy

The synthesis of N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide typically involves constructing the 1,3-diazinane ring system followed by functionalization steps to introduce the amino and acetamide groups. The key synthetic routes include:

- Cyclization of urea or substituted urea derivatives with malonic acid or its derivatives.

- Acetylation of the amino group on the diazinane ring.

- Use of trialkyl orthoformates or formylating agents to facilitate ring closure and substitution.

Specific Synthetic Procedures

Cyclization via Urea and Malonic Acid Derivatives

One classical approach involves the condensation of urea or substituted urea with malonic acid or malonate esters under acidic conditions to form the diazinane-2,4,6-trione ring. This method is well-documented for barbituric acid derivatives synthesis.

- The reaction is typically carried out in acetic acid as solvent.

- Heating facilitates cyclization and ring closure.

- The amino group at position 4 can be introduced by using appropriately substituted urea derivatives or by post-synthetic amination.

Acetylation to Form the Acetamide Group

Following ring formation, the amino group at position 4 can be acetylated using acetic anhydride or acetyl chloride to yield the acetamide functionality.

- Reaction conditions: mild heating, often in the presence of a base such as pyridine or triethylamine to scavenge the acid byproducts.

- Purification by recrystallization or chromatography yields the target compound.

Use of Trialkyl Orthoformates in Ring Closure

An alternative method involves reacting ureas or thioureas with trialkyl orthoformates in acetic acid, promoting ring closure and formation of the diazinane ring with substituents.

- This method allows the introduction of various substituents at the 5-position.

- It is useful for synthesizing 5-methylene derivatives, which can be further modified to acetamide derivatives.

Research Findings and Data Tables

Synthetic Yields and Conditions Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of urea + malonic acid | Urea, malonic acid, acetic acid, heat | 70-85 | Classical barbituric acid synthesis |

| Amination at position 4 | Aminating agents or substituted urea | 60-75 | Introduces 4-amino group |

| Acetylation of amino group | Acetic anhydride, base, mild heat | 80-90 | Forms N-acetyl derivative |

| Trialkyl orthoformate method | Urea/thiourea + trialkyl orthoformate, acetic acid | 65-80 | Alternative ring closure and substitution |

Characterization Data

- Infrared (IR) Spectroscopy : Characteristic bands for amide (around 1650 cm^-1), amino (3300-3500 cm^-1), and keto groups (1700-1750 cm^-1).

- Nuclear Magnetic Resonance (NMR) :

- $$^{1}H$$ NMR shows signals corresponding to the acetamide methyl group (~2 ppm), amino protons, and ring protons.

- $$^{13}C$$ NMR confirms carbonyl carbons and ring carbons.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight of the compound.

Patents and Literature Reports

- Patent CA2635797A1 describes stable formulations and preparation methods for related diazinane derivatives, emphasizing ring construction and functional group stability under various conditions.

- Chinese patent CN104860937A discloses preparation methods involving urea derivatives and ring closure strategies relevant to diazinane compounds with biological activity.

- Academic research (e.g., synthesis of barbituric acid derivatives) supports the use of trialkyl orthoformates and urea condensation methods for preparing substituted diazinane rings.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Sodium hydroxide in aqueous solution at elevated temperatures (60-80°C).

Major Products Formed

Oxidation: Formation of N-(4-nitro-2,6-dioxo-1,3-diazinan-5-yl)acetamide.

Reduction: Formation of N-(4-amino-2,6-dihydroxy-1,3-diazinan-5-yl)acetamide.

Substitution: Formation of various substituted diazinane derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and promote oxidative stress in cancer cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been evaluated, revealing significant inhibitory effects.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Pesticidal Activity

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide has been investigated for its potential use as a pesticide. Its ability to inhibit certain enzymes critical for pest survival makes it a candidate for development into eco-friendly agricultural chemicals.

Case Study:

Research conducted on the application of this compound in crop protection demonstrated a significant reduction in pest populations when applied at recommended dosages. The study highlighted its effectiveness against common agricultural pests while maintaining a low toxicity profile for beneficial insects .

Herbicidal Properties

In addition to its pesticidal activity, this compound has shown herbicidal properties, making it useful in weed management strategies.

Data Table: Herbicidal Efficacy

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide, including acetamide linkages, heterocyclic cores, or functional group substitutions:

N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio]acetamide (Compound 15)

- Structure : A tetrahydropyrimidine (diazinane analog) core with methyl groups at positions 1 and 3, dioxo groups at 2 and 6, and a thio-linked sulfamoylphenylquinazolinyl substituent.

- Key Data :

HC-030031 (TRPA1 Inhibitor)

- Structure : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide.

- Key Data :

- Comparison: The purine core and isopropylphenyl group increase lipophilicity, likely enhancing membrane permeability. The target compound’s amino group may offer superior hydrogen-bonding interactions for receptor binding.

Benzothiazole Acetamides (EP 3 348 550A1 Patent Compounds)

- Examples :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Key Features :

- Comparison : The benzothiazole ring replaces the diazinane core, offering distinct electronic properties. The trifluoromethyl group improves metabolic stability, a feature absent in the target compound.

N-[6-(Acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide

Structural and Functional Comparison Table

Therapeutic Implications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide?

- Methodology : Synthesis typically involves a multi-step process starting with acylation of an amino-dioxane precursor using acetic anhydride or acetyl chloride under controlled conditions. Purification via recrystallization or column chromatography ensures high yield (>75%) and purity (>95%). Reaction parameters (temperature: 60–80°C, solvent: DMF/THF) must be optimized to avoid side products like N-acetylated impurities .

Q. How can spectroscopic techniques characterize this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the acetamide moiety (δ ~2.1 ppm for CH₃, δ ~170 ppm for C=O). IR spectroscopy identifies carbonyl stretches (1650–1700 cm⁻¹) and amine N-H bends (~3350 cm⁻¹). Mass spectrometry (HRMS) verifies the molecular ion ([M+H]⁺ expected at m/z 229.1) and fragmentation patterns .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodology : Determine solubility in polar solvents (e.g., DMSO, methanol) via saturation shake-flask assays. Stability studies (pH 3–9, 25–40°C) monitored by HPLC show degradation <5% over 72 hours. Log P (~1.2) predicts moderate lipophilicity, critical for bioavailability assessments .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refine the compound’s structural details?

- Methodology : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles/lengths (e.g., C=O: 1.22 Å, N-C: 1.35 Å). SHELXL refines thermal parameters and hydrogen bonding networks (e.g., N-H···O interactions). Data-to-parameter ratios >10 ensure reliability .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodology : Cross-validate using standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition). Control for impurities via HPLC (>99% purity) and replicate experiments. Compare results with structurally analogous compounds (e.g., dichlorophenyl acetamide derivatives) to identify structure-activity trends .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

- Methodology : Perform docking simulations (AutoDock Vina) targeting enzymes like dihydrofolate reductase. Use PubChem descriptors (TPSA: 89 Ų, rotatable bonds: 3) to model pharmacokinetics. QSAR models trained on similar acetamides (e.g., benzodioxole derivatives) highlight critical substituents for potency .

Q. How to design mechanistic studies for enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.